molecular formula C11H12F2O2 B8288136 2-(2,3-Difluorophenethyl)-1,3-dioxolane

2-(2,3-Difluorophenethyl)-1,3-dioxolane

Cat. No. B8288136
M. Wt: 214.21 g/mol
InChI Key: HWRYZIVXGGSHBW-UHFFFAOYSA-N
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Patent
US08580146B2

Procedure details

Well-dried (1,3-dioxolan-2-yl)methyltriphenyl phosphonium bromide (s27) (108.8 g) was mixed with THF (500 ml) under an atmosphere of nitrogen, and cooled to −10° C. Potassium t-butoxide (t-BuOK; 28.4 g) was added in two portions in the temperature range of −10° C. to −5° C. After 60 minutes of stirring at −10° C., 2,3-difluorobenzaldehyde (s26) (30.0 g) dissolved in THF (30 ml) was added dropwise in the temperature range of −10 to −5° C. After 30 minutes of stirring at 0° C., the reaction mixture was treated with water, and the aqueous layer was extracted with toluene. The combined organic layers were washed with water, and then dried over anhydrous magnesium sulfate. The solution was concentrated under reduced pressure, and the residue was purified by column chromatography with toluene as an eluent and silica gel as a stationary phase powder. The purified product was dissolved in a mixed solvent of toluene (250 ml) and Solmix A-11 (250 ml), to which Pd/C (1.5 g) was added. The mixture was stirred at room temperature under a hydrogen atmosphere until hydrogen absorption had ceased. After the reaction had been completed, Pd/C was removed, and then solvent was distilled off. The residue was purified by column chromatography with toluene as an eluent and silica gel as a stationary phase powder, and then by recrystallization from heptane to give 2-(2,3-difluorophenethyl)-1,3-dioxolane (s28) (37.9 g). The yield based on the compound (s26) was 83.8%.
Quantity
108.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br-].[O:2]1[CH2:6][CH2:5][O:4][CH:3]1[CH2:7][P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.CC(C)([O-])C.[K+].[F:33][C:34]1[C:41]([F:42])=[CH:40][CH:39]=[CH:38][C:35]=1[CH:36]=O.O>C1COCC1>[F:33][C:34]1[C:41]([F:42])=[CH:40][CH:39]=[CH:38][C:35]=1[CH2:36][CH2:7][CH:3]1[O:4][CH2:5][CH2:6][O:2]1 |f:0.1,2.3|

Inputs

Step One
Name
Quantity
108.8 g
Type
reactant
Smiles
[Br-].O1C(OCC1)C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
28.4 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
FC1=C(C=O)C=CC=C1F
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
After 60 minutes of stirring at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise in the temperature range of −10 to −5° C
STIRRING
Type
STIRRING
Details
After 30 minutes of stirring at 0° C.
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with toluene
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography with toluene as an eluent
DISSOLUTION
Type
DISSOLUTION
Details
The purified product was dissolved in a mixed solvent of toluene (250 ml) and Solmix A-11 (250 ml), to which Pd/C (1.5 g)
ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature under a hydrogen atmosphere until hydrogen absorption
CUSTOM
Type
CUSTOM
Details
Pd/C was removed
DISTILLATION
Type
DISTILLATION
Details
solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography with toluene as an eluent
CUSTOM
Type
CUSTOM
Details
silica gel as a stationary phase powder, and then by recrystallization from heptane

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
FC1=C(CCC2OCCO2)C=CC=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 37.9 g
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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